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molecular formula C11H11N3O2 B8411968 6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8411968
M. Wt: 217.22 g/mol
InChI Key: VEQQOJWHROJFQC-UHFFFAOYSA-N
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Patent
US07592454B2

Procedure details

2-Nitrophenylhydrazine (3.7 g, 24.2 mmol) and 4-piperidone monohydrate hydrochloride (3.7 g, 24.2 mmol) were suspended in 2,2,2-trifluoroethanol (25 mL). The resultant mixture was heated at reflux for 2 h and then concentrated. Conc. HCl (35 mL) was added in one portion. The resultant mixture was then heated at 105° C. for 15 h, and allowed to cool to rt, after which it was poured onto ice. While vigorously stirring, a 50% NaOH solution was added portionwise over 10 min until pH 12, maintaining the internal temperature at <20° C. The solid was collected via filtration and dried at room temperature under vacuum for 18 h to afford 6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2.91 g, 55%). 1H NMR (300 MHz, DMSO) δ 11.65-11.60 (br s, 1H), 7.96 (d, J=8.1 Hz, 1H), 7.80 (d, J=7.0 Hz, 1H), 7.12 (t, J=8.0 Hz, 1H), 3.86 (s, 2H), 2.99 (br s, 2H), 2.72 (br s, 2H) ppm.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10]N)([O-:3])=[O:2].Cl.O.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>FC(F)(F)CO>[N+:1]([C:4]1[C:5]2[NH:10][C:17]3[CH2:18][CH2:19][NH:14][CH2:15][C:16]=3[C:6]=2[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NN
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
FC(CO)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
While vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Conc. HCl (35 mL) was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
after which it was poured onto ice
ADDITION
Type
ADDITION
Details
a 50% NaOH solution was added portionwise over 10 min until pH 12
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at <20° C
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried at room temperature under vacuum for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C3=C(NC12)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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